molecular formula C6H9ClN2O2 B12354775 6-chloro-5-ethyldihydropyrimidine-2,4(1H,3H)-dione

6-chloro-5-ethyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12354775
M. Wt: 176.60 g/mol
InChI Key: LQZASNCAEKYKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- is a chlorinated derivative of pyrimidinedione. Pyrimidinediones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- typically involves the chlorination of 5-ethyl-2,4(1H,3H)-pyrimidinedione. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution with an amine could produce an amino derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-ethyl-: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2,4(1H,3H)-Pyrimidinedione, 6-chloro-: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- is unique due to the presence of both the chlorine and ethyl groups, which can influence its chemical reactivity and biological properties. These substituents may enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-5-ethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h3-4H,2H2,1H3,(H2,8,9,10,11)

InChI Key

LQZASNCAEKYKSO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(=O)NC1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.